Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8506108
InChI: InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC
Molecular Formula: C16H20ClNO4
Molecular Weight: 325.79 g/mol

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC8506108

Molecular Formula: C16H20ClNO4

Molecular Weight: 325.79 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate -

Specification

Molecular Formula C16H20ClNO4
Molecular Weight 325.79 g/mol
IUPAC Name ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3
Standard InChI Key QUNQUWQPFREBCG-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC

Introduction

Chemical Structure and Molecular Properties

Structural Features

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate features a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a 5-chloro-2-methoxybenzoyl moiety . The piperidine ring adopts a chair conformation, while the benzoyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions . The chloro and methoxy substituents on the aromatic ring enhance the compound’s lipophilicity, a critical factor in its pharmacokinetic behavior.

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₂₀ClNO₄, with a molecular weight of 325.79 g/mol . Its IUPAC name, ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate, reflects the esterification of the piperidine-4-carboxylic acid and the benzoylation at the nitrogen .

Spectroscopic Identifiers

  • SMILES Notation: CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC

  • InChI Key: QUNQUWQPFREBCG-UHFFFAOYSA-N
    These identifiers are critical for database searches and computational modeling studies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Piperidine Ester Formation: Ethyl piperidine-4-carboxylate is prepared via esterification of piperidine-4-carboxylic acid using ethanol under acidic conditions.

  • Benzoylation: The piperidine nitrogen is acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine.

  • Purification: The crude product is purified via column chromatography or recrystallization.

Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields above 85%.

Optimization Techniques

  • Solvent Selection: Dimethyl sulfoxide (DMSO) enhances reaction rates due to its high polarity, while ethanol is preferred for greener chemistry.

  • Catalysts: Palladium on carbon (Pd/C) facilitates hydrogenation steps in precursor synthesis.

Analytical Characterization

Chromatographic Methods

ParameterValue/Technique
HPLC Purity>98% (C18 column, acetonitrile/water)
Retention Time12.4 min (UV detection at 254 nm)

Spectroscopic Analysis

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂CH₃).

    • ¹³C NMR: 170.2 ppm (ester carbonyl), 165.8 ppm (amide carbonyl).

  • Mass Spectrometry: ESI-MS m/z 326.78 [M+H]⁺.

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